(4-(Aminomethyl)pyridin-2-yl)methanol
Overview
Description
(4-(Aminomethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)pyridin-2-yl)methanol typically involves the reaction of 2-pyridinecarboxaldehyde with formaldehyde and ammonia . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives such as primary and secondary amines.
- Substituted derivatives with various functional groups attached to the pyridine ring .
Scientific Research Applications
(4-(Aminomethyl)pyridin-2-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Similar structure but lacks the amino group.
4-(Aminomethyl)pyridine: Similar structure but lacks the hydroxyl group.
2-Aminomethylpyridine: Similar structure but the amino group is attached to a different position on the pyridine ring.
Uniqueness
(4-(Aminomethyl)pyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse derivatives. Its unique structure also contributes to its potential biological activity and applications in various fields.
Properties
IUPAC Name |
[4-(aminomethyl)pyridin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,4-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKTQQZUZJZKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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